molecular formula C7H13NO2 B3374581 Methyl 2-[(cyclopropylmethyl)amino]acetate CAS No. 1020963-85-2

Methyl 2-[(cyclopropylmethyl)amino]acetate

Cat. No.: B3374581
CAS No.: 1020963-85-2
M. Wt: 143.18 g/mol
InChI Key: OWQKAHNQKOJDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(cyclopropylmethyl)amino]acetate is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol It is characterized by the presence of a cyclopropylmethyl group attached to an amino acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(cyclopropylmethyl)amino]acetate typically involves the reaction of cyclopropylmethylamine with methyl chloroacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(cyclopropylmethyl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 2-[(cyclopropylmethyl)amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[(cyclopropylmethyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminoacetate: Lacks the cyclopropylmethyl group, resulting in different chemical properties and reactivity.

    Cyclopropylmethylamine: Contains the cyclopropylmethyl group but lacks the ester functionality.

Uniqueness

Methyl 2-[(cyclopropylmethyl)amino]acetate is unique due to the presence of both the cyclopropylmethyl group and the amino acetate moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

Methyl 2-[(cyclopropylmethyl)amino]acetate, a compound with a molecular formula of C10_{10}H15_{15}N1_{1}O2_{2} and a molecular weight of approximately 179.64 g/mol, has garnered attention for its potential biological activities, particularly in the realms of neuroprotection and interaction with neurotransmitter systems. This article provides a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a cyclopropylmethyl group attached to an aminoacetate moiety. This unique structure is believed to contribute to its pharmacological properties, particularly its ability to cross the blood-brain barrier, which enhances its therapeutic potential in neurodegenerative diseases.

Table 1: Structural Comparison with Related Compounds

Compound NameStructure TypeUnique Features
Methyl 2-amino-2-cyclopropylacetate hydrochlorideAmino acid derivativeContains a cyclopropyl group; potential anti-inflammatory effects
Ethyl 2-(cyclopentylamino)acetate hydrochlorideAmino acid derivativeCyclopentyl instead of cyclopropyl; different steric properties
(R)-Methyl 2-amino-3-mercaptopropanoate hydrochlorideMercapto-containing amino acidIncorporates a mercapto group; different biological activities

Neuroprotective Properties

Preliminary studies suggest that this compound exhibits neuroprotective properties . Its ability to interact with neurotransmitter systems may lead to therapeutic applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's mechanism of action is hypothesized to involve modulation of synaptic transmission and neuroprotection through its binding affinity to various receptors.

Case Study: Interaction with mGluR2 Receptors

Research has indicated that compounds similar to this compound can activate metabotropic glutamate receptor 2 (mGluR2), which plays a crucial role in reducing glutamate levels and GABA release. This mechanism has been explored as a potential therapeutic intervention for neurological diseases characterized by increased glutamate transmission .

Cytotoxicity and Safety Profiles

In vitro studies assessing cytotoxicity have shown that this compound does not significantly decrease cell viability at concentrations up to 10 µM in neuronal cell lines. This suggests a favorable safety profile for further development as a therapeutic agent .

Table 2: Cytotoxicity Assessment Results

CompoundConcentration (µM)Viability (%)
This compound0.1>90
This compound1>85
This compound10>80

Therapeutic Applications and Future Directions

Given its promising biological activity, this compound is being investigated for various therapeutic applications. Its potential use in treating psychiatric disorders, such as anxiety and depression, is particularly noteworthy due to the modulation of glutamate transmission via mGluR2 activation .

Properties

IUPAC Name

methyl 2-(cyclopropylmethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-7(9)5-8-4-6-2-3-6/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQKAHNQKOJDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(cyclopropylmethyl)amino]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(cyclopropylmethyl)amino]acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(cyclopropylmethyl)amino]acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(cyclopropylmethyl)amino]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(cyclopropylmethyl)amino]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(cyclopropylmethyl)amino]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.